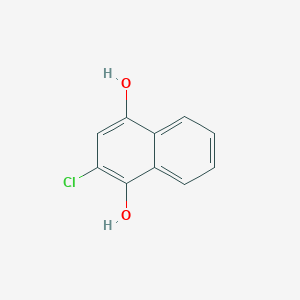
2-Chloro-1,4-naphthalenediol
Descripción general
Descripción
2-Chloro-1,4-naphthalenediol is a chemical compound with the molecular formula C10H7ClO2 . It is also known as 3-Chloro-1,4-dihydroxynaphthalene .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1,4-naphthalenediol consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 2-position with a chlorine atom and at the 1,4-positions with hydroxyl groups .Physical And Chemical Properties Analysis
2-Chloro-1,4-naphthalenediol has a molecular weight of 194.61 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, polar surface area, polarizability, and molar volume can be found in the ChemSpider database .Aplicaciones Científicas De Investigación
Organocatalytic Asymmetric Synthesis
A study highlighted the use of naphthols, closely related to 2-Chloro-1,4-naphthalenediol, in the organocatalytic asymmetric chlorinative dearomatization, providing chiral naphthalenones with excellent yields and enantioselectivity. This process is crucial for synthesizing complex molecules with high optical purity, demonstrating its importance in synthetic organic chemistry and pharmaceutical research (Qin Yin et al., 2015).
Environmental Pollution Studies
Research on the thermal oxidative degradation of chlorinated compounds, including those structurally related to 2-Chloro-1,4-naphthalenediol, provides insights into the formation mechanisms of environmental pollutants like dioxins. Understanding these mechanisms is crucial for developing strategies to mitigate the environmental impact of industrial processes (Catherine S Evans & B. Dellinger, 2005).
Anticancer Compound Synthesis
A study focused on the synthesis and characterization of naphthalene derivatives, including those related to 2-Chloro-1,4-naphthalenediol, for anticancer evaluation. These compounds showed potential activity against various cancer cell lines, indicating their importance in the development of new therapeutic agents (Salahuddin et al., 2014).
Inhibition Studies
2,3-Naphthalenediol, a structural analog of 2-Chloro-1,4-naphthalenediol, has been identified as a competitive inhibitor of phenolases, enzymes involved in the browning reaction in fruits and vegetables. This finding has implications for food preservation and understanding enzymatic browning mechanisms (A. Mayer et al., 1964).
Supramolecular Chemistry
Core-substituted naphthalenediimides, related to 2-Chloro-1,4-naphthalenediol, have been studied for their unique electronic and spectroscopic properties, finding applications in supramolecular chemistry, sensor development, and molecular electronics. This research underscores the versatility of naphthalene derivatives in advanced material sciences (N. Sakai et al., 2010).
Propiedades
IUPAC Name |
2-chloronaphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYNJSHPUFMGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376609 | |
| Record name | 2-Chloro-1,4-naphthalenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,4-naphthalenediol | |
CAS RN |
73661-09-3 | |
| Record name | 2-Chloro-1,4-naphthalenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile](/img/structure/B1620717.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B1620718.png)
![1-[2-(2,4-dichlorophenoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1620720.png)
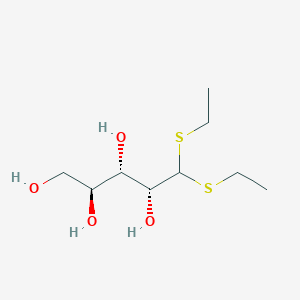
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B1620724.png)
![3-[[4-(2,4,6-Trinitroanilino)benzoyl]amino]benzoic acid](/img/structure/B1620725.png)
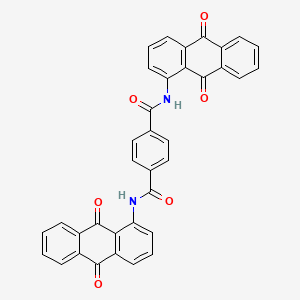
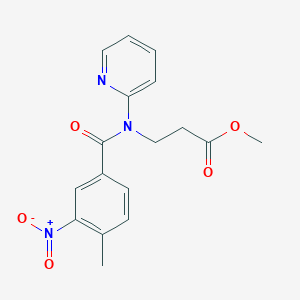
![2-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1620731.png)
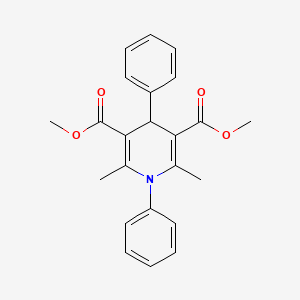
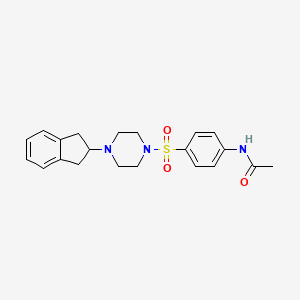
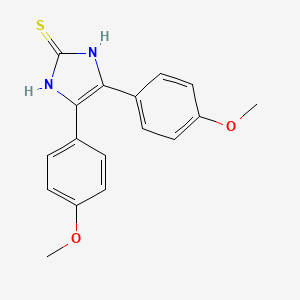
![[3,3'-Bipyridine]-2,2'-diamine](/img/structure/B1620738.png)
![(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1620739.png)